Nanomolar Potency vs. Micromolar Perhexiline: CPT1A Inhibition IC50 Comparison
Etomoxir demonstrates approximately 3,850-fold higher potency against liver CPT1 (CPT1A) compared to the clinical CPT1 inhibitor Perhexiline [1]. Following enzymatic conversion to etomoxiryl-CoA, Etomoxir inhibits CPT1A with an IC50 of 5-20 nM . In contrast, Perhexiline inhibits rat liver CPT1 with an IC50 of 77 μM and exhibits dual CPT1/CPT2 inhibition, whereas Etomoxir is selective for CPT1 [1].
| Evidence Dimension | CPT1A (liver isoform) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 5-20 nM (after conversion to etomoxiryl-CoA) |
| Comparator Or Baseline | Perhexiline: IC50 = 77 μM (77,000 nM) for rat heart CPT1; 148 μM for rat liver CPT1 |
| Quantified Difference | Etomoxir is ~3,850-fold more potent than Perhexiline against liver CPT1 |
| Conditions | Etomoxir: rat liver CPT1A after enzymatic conversion; Perhexiline: rat hepatic mitochondria in vitro |
Why This Matters
This potency differential dictates substantially lower effective concentrations in cell-based assays, reducing the risk of off-target effects associated with high micromolar Perhexiline exposure.
- [1] Kennedy JA, Unger SA, Horowitz JD. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone. Biochemical Pharmacology. 1996;52(2):273-280. View Source
